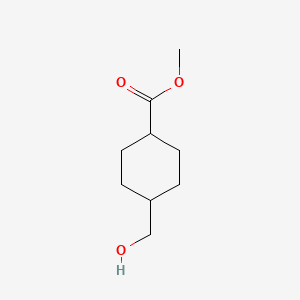

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Description

The exact mass of the compound this compound is 172.109944368 g/mol and the complexity rating of the compound is 148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYKIDJFOMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928275, DTXSID401230262 | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-85-3, 110928-44-4, 110928-45-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylate ester and a hydroxymethyl group on a cyclohexane scaffold, renders it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and high-performance polymers.[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, analytical characterization, reactivity, and applications, with a focus on insights relevant to researchers in drug development.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic value of a molecule is often defined by its functional group tolerance and the potential for selective chemical transformations. This compound embodies these principles, offering two distinct reactive centers: a nucleophilic alcohol and an electrophilic ester. This arrangement, particularly with the stereochemical possibilities of the cyclohexane ring (existing as cis and trans isomers), allows for sequential and controlled modifications, making it a key precursor in multi-step syntheses.[1] Its primary utility lies in its role as an intermediate for more complex molecules, such as derivatives of tranexamic acid, which are crucial in pharmaceutical development.[1]

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and pharmacokinetic potential in derivative compounds. These properties are influenced by the interplay between the polar hydroxyl and ester groups and the nonpolar cyclohexane ring.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1][2] |

| IUPAC Name | methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | [1] |

| CAS Number | 13380-85-3 (mixture of isomers), 110928-44-4 (trans), 110928-45-5 (cis) | [2][3][4] |

| Density | ~1.059 g/cm³ | [1][3] |

| Boiling Point | ~250.7 °C at 760 mmHg | [1][3] |

| Melting Point | 99.8 °C (Isomer not specified) | [1] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |

| Appearance | Colorless to pale-yellow solid or liquid. |

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and ester oxygens) contributes to its polarity and relatively high boiling point. Its solubility profile is characteristic of a molecule with both polar and nonpolar regions, allowing for its use in a variety of solvent systems.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved through the hydrogenation of an aromatic precursor. This method is efficient and provides good control over the stereochemistry of the final product.

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This protocol describes a standard laboratory procedure for the synthesis of this compound. The choice of a palladium on carbon (Pd/C) catalyst is based on its high activity and selectivity for aromatic ring hydrogenation.[1]

Materials:

-

Methyl 4-(hydroxymethyl)benzoate

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Tetrahydrofuran)

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Celite or another filtration aid

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the high-pressure vessel is clean and dry. Charge the vessel with Methyl 4-(hydroxymethyl)benzoate and 5-10 wt% of 10% Pd/C catalyst.

-

Solvent Addition: Add a suitable solvent, such as ethanol or THF, to dissolve the starting material.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas to 10–50 bar.

-

Reaction: Heat the mixture to 80–120°C and stir vigorously for 12–24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Synthesis and Purification Workflow Diagram

Caption: Workflow for Synthesis and Purification.

Analytical Characterization: Ensuring Purity and Structural Integrity

A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of the molecule, including the stereochemistry of the substituents on the cyclohexane ring.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group of the ester (~3.6 ppm), the protons of the hydroxymethyl group (~3.5 ppm), and the protons on the cyclohexane ring (in the 1.0-2.5 ppm range). The coupling patterns of the ring protons can help determine the cis/trans isomeric ratio.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 170 ppm, the carbon of the hydroxymethyl group at approximately 65 ppm, and the methoxy carbon near 50 ppm. The remaining signals correspond to the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by a strong, sharp absorption band for the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound.[1] Under electrospray ionization (ESI), the molecule is expected to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical Workflow Diagram

Caption: Role as a Versatile Chemical Intermediate.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with its dual reactivity, make it an important intermediate for the development of a wide range of products, from life-saving pharmaceuticals to high-performance materials. A thorough understanding of its properties and reactivity is crucial for its effective utilization in research and development.

References

-

Chemsrc. (2025). CAS#:13380-85-3 | this compound. Retrieved from [Link]

-

PubChem. (2025). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (2025). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C9H16O3). Retrieved from [Link]

-

PubChem. (2025). Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

-

PubChem. (2025). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound For Research [benchchem.com]

- 2. CAS # 110928-44-4, Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester, trans-4-(Methoxycarbonyl)cyclohexanemethanol - chemBlink [chemblink.com]

- 3. CAS#:13380-85-3 | this compound | Chemsrc [chemsrc.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

The Rising Potential of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Derivatives in Therapeutic Development: A Technical Guide

Introduction: Unveiling the Therapeutic Promise of a Versatile Cyclohexane Scaffold

In the landscape of medicinal chemistry, the quest for novel pharmacophores with desirable biological activities is perpetual. The cyclohexane ring, a fundamental carbocyclic scaffold, has consistently served as a cornerstone in the design of therapeutically relevant molecules, offering a unique combination of structural rigidity and conformational flexibility.[1] Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cyclohexane derivative, is emerging as a particularly valuable building block for the synthesis of a diverse array of bioactive compounds.[2] Its strategic placement of a hydroxymethyl group and a methyl ester provides two distinct points for chemical modification, enabling the creation of libraries of derivatives with finely tuned pharmacological properties. This technical guide delves into the burgeoning field of this compound derivatives, exploring their synthesis, established and potential biological activities, and the experimental methodologies crucial for their evaluation. We will navigate the current understanding of their mechanisms of action, drawing insights from structurally related compounds to illuminate promising avenues for future drug discovery and development.

Synthetic Strategies: Forging Bioactive Derivatives

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to amines, halides, or other functionalities, while the ester can be hydrolyzed or aminated.[2] A common synthetic route to the core structure involves the hydrogenation of methyl 4-(hydroxymethyl)benzoate, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure.[2]

A key application of this scaffold is in the synthesis of tranexamic acid derivatives, which are known for their antifibrinolytic activity.[2] This is achieved by converting the hydroxymethyl group into a primary amine.[2] Furthermore, the core can be elaborated into more complex structures, such as sulfonamido derivatives, which have shown promise in cancer therapy due to the ability of the sulfonamide group to inhibit key enzymes.[2]

Anticipated Biological Activities and Mechanistic Insights

While direct and extensive biological data on a wide range of this compound derivatives is still an evolving area of research, compelling evidence from structurally similar cyclohexane-containing molecules points towards significant potential in several therapeutic areas.[3]

Anticancer Potential: Targeting Proliferation and Inducing Apoptosis

The cyclohexane framework is a constituent of several established anticancer agents.[1] Derivatives of this compound, particularly those incorporating functionalities known to interact with biological targets in cancer cells, are of considerable interest. For instance, the introduction of aminoethyl side chains has been explored for its potential to yield σ1 receptor antagonists for tumor therapy.[4]

Hypothesized Mechanism of Action: The cytotoxic effects of these derivatives could be mediated through various pathways, including the induction of apoptosis and cell cycle arrest. The specific mechanism will be highly dependent on the nature of the appended functional groups. For example, derivatives could be designed to inhibit specific kinases, disrupt protein-protein interactions, or interfere with DNA replication.

Experimental Workflow: Assessing Anticancer Activity

Caption: Proposed inhibition of the NF-κB signaling pathway by a bioactive derivative.

Antimicrobial Properties: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. While data directly on this compound derivatives is sparse, related cyclohexane structures have shown promise. For instance, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. [5] Hypothesized Mechanism of Action: The antimicrobial activity of these derivatives could stem from various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism would be dependent on the chemical nature of the synthesized derivatives.

Quantitative Data Summary

To illustrate the potential of cyclohexane derivatives, the following table summarizes the biological activity of some structurally related compounds. It is important to note that these are not direct derivatives of this compound but provide a strong rationale for its exploration.

| Compound Class | Specific Derivative(s) | Biological Activity | Key Findings | Reference |

| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid | Compound 2c | Antimicrobial | Bacteriostatic against S. aureus and M. smegmatis (MIC = 64 µg/mL). | [5] |

| Compound 2b | Anti-inflammatory | Significantly reduced the release of TNF-α, IL-6, and IL-10 at 100 µg/mL. | [5] | |

| Cyclohexyl-N-acylhydrazones | Compound 10 | Anti-inflammatory & Analgesic | Improved activity compared to its 1,3-benzodioxole analogue. | [6] |

| Cyclohexane-1-carboxamides | Compound 5i | Anticancer | Potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 3.25 µM). | [1] |

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for key experiments to assess the biological activities of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

[3][4] This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Assessment of Acute Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Mice

[3] This in vivo assay is a standard model for evaluating the anti-inflammatory potential of a compound.

Materials:

-

Albino mice

-

Test compounds

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the mice to laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard, and test groups).

-

Compound Administration: Administer the test compound or the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection. The control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each mouse.

-

Paw Volume Measurement: Measure the paw volume of each mouse immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Protocol 3: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

[3] This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile cork borer

-

Test compounds dissolved in a suitable solvent

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria in sterile broth.

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data on its derivatives are still emerging, the demonstrated activities of structurally related cyclohexane compounds in anticancer, anti-inflammatory, and antimicrobial applications provide a strong impetus for further investigation. The synthetic tractability of the core molecule allows for the creation of diverse chemical libraries, which, when coupled with the robust experimental protocols outlined in this guide, will undoubtedly accelerate the discovery of new lead compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in-depth mechanistic studies to fully elucidate their modes of action. The journey from a versatile chemical building block to a clinically effective therapeutic is a long and challenging one, but for the derivatives of this compound, the path is paved with significant potential.

References

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. Available from: [Link]

-

Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. Available from: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound For Research [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Advent of a Versatile Building Block: A Technical Guide to the Discovery and First Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Introduction: A Molecule of Bifunctional Elegance

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a disubstituted cyclohexane derivative that has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its structure, featuring both a primary alcohol and a methyl ester at the 1 and 4 positions of a cyclohexane ring, offers a unique combination of reactive handles. This bifunctionality allows for selective and sequential chemical transformations, making it an invaluable building block for the synthesis of complex molecules, particularly in the realms of pharmaceuticals and advanced materials.[1] The molecule exists as two geometric isomers, cis and trans, whose distinct spatial arrangements of the functional groups can significantly influence the properties and applications of their downstream derivatives. This guide provides an in-depth exploration of the historical context of its discovery and a detailed technical account of its first plausible synthetic route.

Historical Context and Discovery: An Application of Emerging Catalytic Power

The discovery of this compound is not marked by a singular, groundbreaking publication but is rather an embodiment of the advancements in catalytic hydrogenation during the 20th century. The ability to reduce stable aromatic rings to their corresponding cycloalkanes was a significant challenge for early organic chemists. While the hydrogenation of alkenes was relatively straightforward, the resonance stabilization of the benzene ring rendered it inert to these mild conditions.[1]

The breakthrough came with the development of more powerful catalytic systems, such as platinum and rhodium catalysts, which, under elevated temperature and pressure, could effectively saturate the aromatic ring.[1] The synthesis of this compound can therefore be seen as a logical and practical application of these newly established methodologies to bifunctional aromatic precursors. The most direct and historically plausible route involves the catalytic hydrogenation of its aromatic analogue, methyl 4-(hydroxymethyl)benzoate. This approach represents a classic example of applying a powerful new chemical transformation to create a novel, functionalized alicyclic compound.

The First Plausible Synthesis: A Two-Stage Approach

The inaugural synthesis of this compound can be best understood as a two-part process: first, the preparation of the aromatic precursor, and second, the catalytic hydrogenation of the benzene ring.

Part A: Synthesis of the Aromatic Precursor, Methyl 4-(hydroxymethyl)benzoate

The necessary starting material for the hydrogenation is methyl 4-(hydroxymethyl)benzoate. This compound is readily synthesized from the commercially available 4-(hydroxymethyl)benzoic acid via a standard esterification reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(hydroxymethyl)benzoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Workup: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-(hydroxymethyl)benzoate. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both the reagent and the solvent drives the equilibrium of the Fischer-Speier esterification towards the product side, maximizing the yield.

-

Strong Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Part B: Catalytic Hydrogenation to this compound

This is the crucial step where the aromatic ring is reduced to a cyclohexane ring. The choice of catalyst and reaction conditions is critical for achieving high conversion and influencing the stereochemical outcome.

-

Catalyst Preparation: In a high-pressure autoclave, place methyl 4-(hydroxymethyl)benzoate and a suitable solvent such as ethanol or tetrahydrofuran.[1] Add a catalytic amount (typically 5-10 wt%) of a hydrogenation catalyst, such as rhodium-on-carbon (Rh/C) or palladium-on-carbon (Pd/C).[1]

-

Hydrogenation: Seal the autoclave, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen gas to the desired pressure (typically ranging from atmospheric to several hundred atmospheres).[1]

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.[1] The reaction is typically run for several hours until the uptake of hydrogen ceases.

-

Isolation: After cooling and carefully venting the excess hydrogen, filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of cis and trans isomers of this compound. The isomers can be separated by techniques such as fractional distillation or column chromatography.

Stereochemical Considerations: The Formation of cis and trans Isomers

The catalytic hydrogenation of a 1,4-disubstituted benzene ring typically yields a mixture of cis and trans isomers. The stereochemical outcome is influenced by the "Auwers-Skita rule," which, in its modern interpretation, considers the thermodynamics and kinetics of the hydrogenation process. The trans isomer, with both substituents in equatorial positions in the most stable chair conformation, is generally the thermodynamically more stable product. However, the kinetic product distribution can be influenced by the catalyst and reaction conditions. The choice of catalyst and solvent, as well as the temperature and pressure, can affect the ratio of the cis and trans isomers formed.

Data Presentation

| Parameter | Part A: Esterification | Part B: Hydrogenation |

| Starting Material | 4-(hydroxymethyl)benzoic acid | Methyl 4-(hydroxymethyl)benzoate |

| Key Reagents | Methanol, Sulfuric Acid (catalyst) | Hydrogen gas, Rh/C or Pd/C (catalyst) |

| Solvent | Methanol | Ethanol or Tetrahydrofuran |

| Temperature | Reflux (~65 °C) | 80-120 °C |

| Pressure | Atmospheric | 1-100 atm |

| Typical Yield | >90% | High, often >95% |

| Product | Methyl 4-(hydroxymethyl)benzoate | cis/trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate |

Visualizations

Caption: Simplified mechanism of catalytic hydrogenation of the aromatic ring.

References

-

OpenStax. (2023, September 20). 16.9 Reduction of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

Sources

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Bifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a versatile bifunctional molecule of significant interest in pharmaceutical and materials science. Possessing both a primary alcohol and a methyl ester on a cyclohexane scaffold, it serves as a crucial intermediate for synthesizing complex molecules, most notably as a precursor to tranexamic acid derivatives and high-performance polyamides. This guide provides a comprehensive overview of its nomenclature, stereoisomerism, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.

Nomenclature and Stereoisomerism

This compound is a cyclohexane ring substituted at positions 1 and 4. The presence of these substituents on a non-planar ring gives rise to cis and trans diastereomers, which exhibit different physical properties and are often used in stereoselective synthesis.

-

IUPAC Nomenclature : The formal naming depends on the relative stereochemistry of the two substituents.

-

CAS Numbers : It is critical to distinguish between the isomers and the parent acid in literature and procurement.

The trans isomer is frequently of greater interest in materials and pharmaceutical synthesis due to its linear and rigid structure, which can impart desirable properties in the resulting polymers or drug candidates.[8]

Physicochemical Properties

The utility of this compound is heavily influenced by its physical and chemical characteristics. The ester and alcohol groups render it polar, dictating its solubility and handling requirements.[8]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [1][8] |

| Molecular Weight | 172.22 g/mol | [4][8] |

| Appearance | Liquid (at room temperature) | [9] |

| Density | ~1.059 g/cm³ | [4][8] |

| Boiling Point | 233 - 251 °C | [4][8] |

| Solubility | Soluble in ether, alcohol; Insoluble in water | [8] |

| Storage | Store at room temperature under dry/anhydrous conditions to prevent ester hydrolysis. | [8] |

Synthesis and Manufacturing

The most prevalent industrial synthesis of this compound involves the catalytic hydrogenation of an aromatic precursor, methyl 4-(hydroxymethyl)benzoate. This method is efficient and scalable.

Core Rationale : The key transformation is the saturation of the benzene ring to a cyclohexane ring. This requires a robust catalyst that can perform the reduction under manageable conditions without affecting the ester or primary alcohol functional groups. Palladium on carbon (Pd/C) or Raney Nickel are the catalysts of choice for this transformation due to their high efficacy and selectivity.[8] The reaction is typically performed under elevated hydrogen pressure (10–50 bar) and temperature (80–120°C).[8]

Caption: Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This protocol describes a representative lab-scale synthesis.

1. Reagents and Equipment:

-

Methyl 4-(hydroxymethyl)benzoate

-

Palladium on carbon (5-10 wt% Pd)

-

Ethanol or Tetrahydrofuran (THF), anhydrous

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

2. Procedure:

-

Reactor Preparation : Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

-

Charging the Reactor : In the reactor vessel, add methyl 4-(hydroxymethyl)benzoate and the solvent (Ethanol or THF). A typical substrate concentration is 5-10%.

-

Catalyst Addition : Under a gentle stream of inert gas, carefully add the Pd/C catalyst. Rationale: Pd/C is pyrophoric and should be handled with care, preferably as a wet paste or under an inert atmosphere to prevent ignition.

-

Sealing and Purging : Seal the reactor. Purge the vessel multiple times with the inert gas to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction : Pressurize the reactor with hydrogen to the target pressure (e.g., 20 bar). Begin stirring and heat the mixture to the desired temperature (e.g., 100°C). The reaction is typically monitored by the cessation of hydrogen uptake.[8] Duration can range from 12 to 24 hours.[8]

-

Cooling and Depressurization : Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Catalyst Filtration : Purge the reactor with inert gas. Open the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rationale: Celite prevents the fine catalyst particles from passing through the filter medium and is safer to handle than dry catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Solvent Removal : Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude product.

-

Purification : The resulting mixture of cis and trans isomers can be used as is or separated by column chromatography if a specific isomer is required.

Key Chemical Transformations and Applications

The bifunctional nature of this compound makes it a valuable precursor for more complex molecules.[8]

Synthesis of Tranexamic Acid Analogs

A primary application is the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, an analog of the antifibrinolytic drug tranexamic acid.[8] This transformation leverages the distinct reactivity of the alcohol and ester groups.

Synthetic Rationale : The synthesis involves a two-stage process. First, the primary alcohol is converted into a primary amine precursor, such as an azide or through a Gabriel synthesis-type reaction.[8] This is a crucial step requiring selective transformation of the -CH₂OH group while leaving the methyl ester intact. Subsequently, hydrolysis of the ester and reduction/hydrolysis of the amine precursor yields the final amino acid product.

Caption: Conversion to an amino acid derivative.

Polymer and Materials Science

The compound serves as a monomer or chain modifier in polymer chemistry. The distinct functionalities allow it to be incorporated into polyesters or polyamides, where the cyclohexane ring provides rigidity and thermal stability to the polymer backbone.[8]

Drug Development and Medicinal Chemistry

In drug design, the cyclohexane scaffold is a common bioisostere for a phenyl ring, offering improved metabolic stability and solubility profiles. The methyl group can also modulate physicochemical and pharmacokinetic properties.[10] This molecule provides a ready-made scaffold for chemists to elaborate into more complex drug candidates targeting a range of conditions.[9]

Spectroscopic Analysis

Characterization of this compound is routinely performed using standard spectroscopic methods.

-

¹H NMR : Key expected signals include a singlet around 3.6-3.7 ppm for the methyl ester protons (-COOCH₃), a doublet or multiplet around 3.4-3.5 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and a broad series of multiplets between 1.0-2.5 ppm for the cyclohexane ring protons.

-

¹³C NMR : Expect signals for the ester carbonyl carbon (~175 ppm), the carbon of the -CH₂OH group (~65-70 ppm), the methoxy carbon (-OCH₃) (~51 ppm), and several signals in the aliphatic region (25-45 ppm) for the cyclohexane ring carbons.

-

IR Spectroscopy : Characteristic absorption bands would include a strong, broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, a strong, sharp peak around 1730 cm⁻¹ for the C=O stretch of the ester, and C-H stretching peaks just below 3000 cm⁻¹.

Safety and Handling

The trans-isomer is classified with the following hazards:

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its bifunctional nature and well-defined stereochemistry. Its established synthetic routes and pivotal role as a precursor to important pharmaceutical and polymeric materials underscore its importance in modern organic chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in research and development.

References

- Benchchem. (n.d.). This compound For Research.

- AChemBlock. (n.d.). (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4.

- BLD Pharm. (n.d.). 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

- ChemShuttle. (n.d.). methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate;CAS No.: 110928-44-4.

- chemBlink. (n.d.). Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate [CAS# 110928-44-4].

- Sigma-Aldrich. (n.d.). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4.

- BLD Pharm. (n.d.). 110928-45-5|cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

- SVAK Lifesciences. (n.d.). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | CAS No.110928-44-4.

-

PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]

- MySkinRecipes. (n.d.). This compound.

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

Sources

- 1. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 2. :: trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | CAS No.110928-44-4 | SVAK Lifesciences :: [svaklifesciences.com]

- 3. 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 4. CAS # 110928-44-4, Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester, trans-4-(Methoxycarbonyl)cyclohexanemethanol - chemBlink [chemblink.com]

- 5. 110928-45-5|cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 6. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid | 13380-84-2 | TCI Deutschland GmbH [tcichemicals.com]

- 8. This compound For Research [benchchem.com]

- 9. This compound [myskinrecipes.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and polymers.[1] The presence of both a polar hydroxyl group and a moderately polar ester group on a non-polar cyclohexane backbone imparts a distinct physicochemical profile that governs its behavior in various solvent systems and under different environmental conditions. Understanding the solubility and stability of this compound is paramount for its effective use in research, development, and manufacturing. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical experimental protocols for their assessment.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for its handling and application.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Boiling Point | 233-250.7°C | [1] |

| Density | ~1.059 g/cm³ | [1] |

| Stereochemistry | Exists as cis and trans isomers | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions, purifications, and formulations. The solubility of this compound is dictated by the interplay of its polar functional groups and its non-polar hydrocarbon core.

Qualitative Solubility

General observations indicate that this compound exhibits good solubility in polar organic solvents and is insoluble in water.[1] This can be attributed to the dominant non-polar surface area of the cyclohexane ring, which hinders effective solvation by water molecules despite the presence of the polar hydroxyl and ester groups.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solute can hydrogen bond with the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble | Dipole-dipole interactions between the solvent and the ester and hydroxyl groups of the solute promote dissolution. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Aqueous | Water | Insoluble | The non-polar cyclohexane ring dominates, leading to unfavorable interactions with the highly polar water network. |

Experimental Determination of Quantitative Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

Experimental Protocol: Quantitative Solubility Determination by Shake-Flask Method

Objective: To determine the quantitative solubility of this compound in various laboratory solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

Determine the weight of the collected filtrate and then dilute it to a known volume with the same solvent.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

From the concentration obtained from the calibration curve and the dilution factor, calculate the solubility of the compound in the solvent. Express the results in units such as g/100 mL or mol/L.

-

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application, as degradation can lead to the formation of impurities with different chemical and biological properties. The primary sites of reactivity are the ester and hydroxyl functional groups.

Potential Degradation Pathways

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.[1]

-

Acid-catalyzed hydrolysis: This is a reversible reaction that yields 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.

-

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution to produce the carboxylate salt of 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol. This process is generally faster and more complete than acid-catalyzed hydrolysis.

-

-

Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde and further to a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by oxidizing agents.

-

Thermal Degradation: At elevated temperatures, decomposition can occur. The specific degradation products will depend on the temperature and atmosphere (oxidative or inert). Potential pathways include decarboxylation and cleavage of the cyclohexane ring.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, potentially involving radical mechanisms.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation (stress testing) studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3]

Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.

Part A: Forced Degradation

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M and 1 M)

-

Sodium hydroxide (e.g., 0.1 M and 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water and acetonitrile (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following conditions:

-

Acid Hydrolysis:

-

Treat the solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

If no degradation is observed, repeat with 1 M HCl.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

-

-

Base Hydrolysis:

-

Treat the solution with 0.1 M NaOH at room temperature.

-

Withdraw samples at appropriate time points (this reaction may be fast), neutralize, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the solution with 3% H₂O₂ at room temperature.

-

Monitor the reaction over time and collect samples for analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

Dissolve samples of the stressed solid at different time points for analysis.

-

-

Photodegradation:

-

Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples at appropriate time points.

-

Part B: Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method that can resolve the parent peak from all significant degradation product peaks.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV detector.

-

A range of reversed-phase columns (e.g., C18, C8) with different particle sizes and dimensions.

Method Development Strategy:

-

Initial Screening:

-

Analyze the unstressed and stressed samples using a generic gradient method (e.g., a water/acetonitrile gradient with 0.1% formic acid or trifluoroacetic acid).

-

Evaluate the chromatograms for the separation of the parent peak from any new peaks that have appeared in the stressed samples.

-

-

Method Optimization:

-

Systematically adjust chromatographic parameters to improve the resolution between the parent peak and degradation products. Parameters to optimize include:

-

Mobile Phase: Composition (e.g., acetonitrile vs. methanol), pH, and additives.

-

Column: Stationary phase chemistry and dimensions.

-

Flow Rate and Temperature.

-

Gradient Profile.

-

-

-

Peak Purity Analysis:

-

Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally homogeneous, indicating that no degradation products are co-eluting.

-

-

Method Validation:

-

Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Caption: Logical workflow for forced degradation and stability-indicating method development.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide provides a robust framework for researchers and drug development professionals to determine these critical parameters. The provided experimental protocols, grounded in established scientific principles, offer a clear path to generating the necessary data for informed decision-making in synthesis, formulation, and storage. A thorough understanding of the interplay between the compound's structure and its physicochemical properties is essential for unlocking its full potential as a versatile chemical intermediate.

References

- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.

- Journal of Chemical Health Risks. (2025).

- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Methods in Organic Chemistry.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87117, Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

- Sonanis, M. C., et al. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Journal of Chemical and Pharmaceutical Research, 4(9), 4127-4133.

- Kulkarni, et al. (2025). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Asian Journal of Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20748, Methyl cyclohexanecarboxylate. Retrieved from [Link]

Sources

Spectroscopic Characterization of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide for Researchers

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional organic molecule, serves as a versatile building block in the synthesis of pharmaceuticals and advanced polymers.[1] Its cyclohexane core, substituted with both a hydroxymethyl and a methyl ester group, allows for a rich stereochemistry, primarily existing as cis and trans isomers. The distinct spatial arrangement of these functional groups in the two isomers leads to significant differences in their physical, chemical, and spectroscopic properties. A thorough understanding and unambiguous identification of each isomer are paramount for stereoselective synthesis and the development of materials with well-defined properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and differentiate the cis and trans isomers of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental considerations for robust and reliable analysis.

Molecular Structure and Stereochemistry

The core of this compound is a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The two substituents, the methyl ester (-COOCH₃) and the hydroxymethyl (-CH₂OH) groups, can be oriented either on the same side of the ring (cis) or on opposite sides (trans).

In the chair conformation, each substituent can occupy either an axial or an equatorial position. The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to severe 1,3-diaxial interactions, the diaxial conformation is highly unstable. Therefore, the trans isomer almost exclusively exists in the diequatorial conformation.

The cis isomer, in its chair conformations, will always have one substituent in an axial position and the other in an equatorial position. Through a ring-flip, these positions are interchanged. The conformational equilibrium will favor the conformer where the bulkier substituent (the methyl ester group) occupies the more stable equatorial position.

The following diagram illustrates the structures of the cis and trans isomers.

Caption: Chemical structures of the trans and cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, as ¹³C has a low natural abundance.

-

¹H NMR Spectral Interpretation

The key to distinguishing the cis and trans isomers lies in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C4 (the carbons bearing the substituents).

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Differences (Cis vs. Trans) |

| -OCH₃ (Methyl Ester) | ~3.6-3.7 | Singlet | Minimal difference expected. |

| -CH₂OH (Hydroxymethyl) | ~3.4-3.6 | Doublet or Triplet | The coupling to the C4 proton will differ. |

| -OH (Hydroxyl) | Variable (1.5-4.0) | Broad Singlet | Position is concentration and solvent dependent. |

| H1 (methine) | ~2.2-2.6 | Multiplet | The width and fine structure of the multiplet will differ due to different axial/equatorial couplings. The axial H1 in the cis isomer will be more shielded (upfield) than the equatorial H1 in the trans isomer. |

| H4 (methine) | ~1.5-2.0 | Multiplet | Similar to H1, the chemical shift and multiplicity will be diagnostic of the stereochemistry. |

| Cyclohexane Ring Protons | ~1.0-2.2 | Complex Multiplets | Significant overlap is expected, but the overall pattern will be distinct for each isomer. |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial to resolve the complex multiplets of the cyclohexane ring protons. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for moderately polar compounds and its relatively simple solvent signal.

¹³C NMR Spectral Interpretation

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the steric environment of the carbon atoms.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Key Differences (Cis vs. Trans) |

| C=O (Ester Carbonyl) | ~170-176 | Minimal difference expected.[1] |

| -OCH₃ (Methyl Ester) | ~51-52 | Minimal difference expected. |

| -CH₂OH (Hydroxymethyl) | ~65-70 | The chemical shift will be influenced by the axial/equatorial orientation. |

| C1 (methine) | ~40-45 | The chemical shift will differ due to the different steric environments in the cis and trans isomers. |

| C4 (methine) | ~35-40 | Similar to C1, a diagnostic chemical shift difference is expected. |

| Cyclohexane Ring Carbons | ~25-35 | The chemical shifts of the other ring carbons will also show subtle but reproducible differences between the two isomers. |

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];subgraph "NMR Analysis Workflow" { A [label="Sample Preparation", pos="0,3!"]; B [label="1H NMR Acquisition", pos="2,3!"]; C [label="13C NMR Acquisition", pos="4,3!"]; D [label="Data Processing", pos="2,1.5!"]; E [label="Spectral Interpretation", pos="2,0!"]; F [label="Structure Elucidation", pos="4,0!"]; A -> B; A -> C; B -> D; C -> D; D -> E; E -> F; }

M [label="[M]+ (m/z 172)"]; F1 [label="[M - OCH3]+ (m/z 141)"]; F2 [label="[M - CH2OH]+ (m/z 141)"]; F3 [label="[M - COOCH3]+ (m/z 113)"]; M -> F1 [label="- OCH3"]; M -> F2 [label="- CH2OH"]; M -> F3 [label="- COOCH3"];

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. NMR spectroscopy stands out as the most definitive method for distinguishing between the cis and trans isomers, primarily through the analysis of proton and carbon chemical shifts and proton-proton coupling constants, which are highly sensitive to the stereochemical environment. IR spectroscopy serves as a quick and reliable method for confirming the presence of the key functional groups, while mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can confidently identify and characterize these important synthetic building blocks.

References

Sources

A Technical Guide to Unlocking the Research Potential of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group.[1] This unique structure presents a versatile scaffold for chemical synthesis and the development of novel molecules with potential applications across medicinal chemistry, polymer science, and materials science. This guide provides an in-depth analysis of promising research avenues, supported by detailed experimental protocols and methodologies, to stimulate further investigation into this valuable building block.

Introduction: The Versatility of a Bifunctional Scaffold

This compound, with the chemical formula C9H16O3, possesses two key reactive sites: a primary alcohol and a methyl ester.[1] This bifunctionality allows for selective and sequential chemical modifications, making it an attractive starting material for a wide range of synthetic applications. The cyclohexane core provides a rigid, three-dimensional framework that is prevalent in many biologically active molecules and high-performance polymers. The compound exists as cis and trans isomers, with the trans-(1r,4r) isomer being of particular interest for stereoselective synthesis.[1] While it has been utilized as an intermediate in the synthesis of more complex molecules, including derivatives of tranexamic acid, its full potential remains largely unexplored.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H16O3 | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][3] |

| Boiling Point | 250.7°C | [1] |

| Density | 1.058 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |

| CAS Number | 110928-44-4 (trans-isomer) | [3][4] |

Core Research Area 1: Medicinal Chemistry and Drug Discovery

The cyclohexane scaffold is a well-established motif in medicinal chemistry, offering a conformationally restricted core that can be exploited to enhance binding affinity and selectivity for biological targets. Numerous cyclohexane derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[5][6]

Rationale for Exploration

The hydroxyl and ester functionalities of this compound serve as convenient handles for the synthesis of diverse libraries of compounds. By systematically modifying these groups, researchers can explore the structure-activity relationships of novel cyclohexane derivatives and identify potential therapeutic agents.

Proposed Research Directions

-

Synthesis of Novel Bioactive Compounds:

-

Amide Derivatives: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines, can generate a library of amide derivatives.

-

Ester and Ether Analogues: Esterification or etherification of the primary alcohol with various acyl chlorides or alkyl halides can yield a range of ester and ether derivatives.

-

Oxidation Products: Selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid opens up further avenues for synthetic diversification.

-

-

Screening for Biological Activity:

-

Antimicrobial Assays: The synthesized derivatives can be screened for activity against a panel of pathogenic bacteria and fungi.[5][6]

-

Anticancer and Cytotoxicity Studies: Evaluation of the compounds for their ability to inhibit the growth of various cancer cell lines.

-

Enzyme Inhibition Assays: Screening against specific enzymes implicated in disease pathways.

-

Experimental Protocol: Synthesis of an Amide Derivative

This protocol outlines a general two-step procedure for the synthesis of an amide derivative from this compound.

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (2:1).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with 1N HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)cyclohexanecarboxylic acid.

Step 2: Amide Coupling

-

Dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 10 minutes, then add the desired primary or secondary amine (1.2 eq).

-

Continue stirring at room temperature for 12-16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the target amide.

Visualization: Synthetic Pathway for Derivative Synthesis

References

- 1. This compound For Research [benchchem.com]

- 2. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]

- 3. CAS # 110928-44-4, Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester, trans-4-(Methoxycarbonyl)cyclohexanemethanol - chemBlink [chemblink.com]

- 4. 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Understated Importance of the Methyl Ester

An In-Depth Technical Guide to the Reactivity Profile of the Methyl Ester Group

In the landscape of organic chemistry and drug development, the methyl ester functional group holds a position of quiet ubiquity. Often viewed as a simple derivative of a carboxylic acid, its true value lies in a nuanced and highly versatile reactivity profile. For researchers, scientists, and drug development professionals, a deep understanding of this profile is not merely academic; it is fundamental to synthetic strategy, prodrug design, and the manipulation of complex molecules.

Methyl esters are stable enough to be carried through multi-step syntheses, yet they possess a "tunable" reactivity that allows for their selective transformation into a wide array of other functional groups.[1] They can be hydrolyzed back to carboxylic acids, exchanged with other alcohols, reduced to primary alcohols or aldehydes, or serve as a gateway to complex tertiary alcohols through reactions with organometallic reagents.[1] This guide provides a comprehensive exploration of these core transformations, grounding mechanistic theory in practical, field-proven protocols and explaining the causal logic behind experimental choices.

Section 1: Nucleophilic Acyl Substitution - The Mechanistic Core

The reactivity of a methyl ester is dominated by the electrophilicity of its carbonyl carbon. While resonance donation from the adjacent oxygen atom partially suppresses this electrophilicity, making esters less reactive than ketones or acid chlorides, it remains susceptible to attack by a wide range of nucleophiles.[2] This leads to the characteristic reaction of esters: nucleophilic acyl substitution .

The general mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[3] Second, the carbonyl π-bond is reformed by the expulsion of a leaving group—in this case, the methoxide ion (⁻OCH₃).

Caption: General mechanism of nucleophilic acyl substitution on a methyl ester.

Section 2: Hydrolysis - The Path to the Parent Acid

The hydrolysis of an ester to its constituent carboxylic acid and alcohol is one of the most fundamental transformations. This can be achieved under acidic or basic conditions, but base-promoted hydrolysis, known as saponification , is far more common and effective due to its irreversible nature.[4][5]

Base-Promoted Hydrolysis (Saponification)

The term "saponification" (from Latin sapo, meaning soap) originates from the ancient practice of making soap by boiling fats (triglyceride esters) with lye (a strong base).[3] The reaction is not base-catalyzed but base-promoted, as a full equivalent of hydroxide is consumed.[1]